{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid
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Overview
Description
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid is a complex organic compound characterized by the presence of phosphonic acid groups and an azoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid typically involves the reaction of phosphonic acid derivatives with azoxy compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions under microwave irradiation, which allows for efficient and rapid synthesis . Another approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of microwave-assisted synthesis and visible-light catalysis can be scaled up to produce significant quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.
Substitution: The phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical research.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid groups can bind to metal ions and enzymes, affecting their activity. The azoxy linkage may also play a role in modulating biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-diphosphonic acid: Similar in structure but lacks the azoxy linkage.
4-nitrophenylphosphonic acid: Contains a nitro group instead of the azoxy linkage.
Phosphinic acids: Similar functional groups but different overall structure
Uniqueness
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid is unique due to its combination of phosphonic acid groups and an azoxy linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
4042-66-4 |
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Molecular Formula |
C12H12N2O7P2 |
Molecular Weight |
358.18 g/mol |
IUPAC Name |
oxido-(4-phosphonophenyl)-(4-phosphonophenyl)iminoazanium |
InChI |
InChI=1S/C12H12N2O7P2/c15-14(10-3-7-12(8-4-10)23(19,20)21)13-9-1-5-11(6-2-9)22(16,17)18/h1-8H,(H2,16,17,18)(H2,19,20,21) |
InChI Key |
WDFQOSGFPPHSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)P(=O)(O)O)[O-])P(=O)(O)O |
Origin of Product |
United States |
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